molecular formula C15H22N2O2 B3024273 Tert-butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1207175-15-2

Tert-butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B3024273
CAS No.: 1207175-15-2
M. Wt: 262.35
InChI Key: VHKNZTWMVNWAOC-UHFFFAOYSA-N
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Description

Tert-butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a nitrogen-containing heterocyclic compound featuring a 3,4-dihydroisoquinoline scaffold. The tert-butyl carbamate group at the 2-position provides steric protection and enhances solubility in organic solvents, while the aminomethyl substituent at the 1-position introduces a reactive primary amine, enabling further functionalization (e.g., amide coupling or Schiff base formation).

Properties

IUPAC Name

tert-butyl 1-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-9-8-11-6-4-5-7-12(11)13(17)10-16/h4-7,13H,8-10,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKNZTWMVNWAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697013
Record name tert-Butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150417-20-2, 1207175-15-2
Record name tert-Butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves the protection of the amino group using tert-butyl carbamate (Boc) and subsequent reactions to introduce the aminomethyl and dihydroisoquinoline moieties. One common method involves the reaction of tert-butyl carbamate with an appropriate isoquinoline derivative under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the dihydroisoquinoline core to tetrahydroisoquinoline.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of dihydroisoquinoline compounds exhibit promising anticancer properties. Specifically, tert-butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that modifications in the dihydroisoquinoline structure can enhance cytotoxic effects against specific cancer cell lines .

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of isoquinoline derivatives. This compound may play a role in protecting neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Organic Synthesis

The compound serves as an important building block in organic synthesis. Its structure allows for further functionalization, making it a versatile intermediate in the synthesis of more complex molecules. For example, it can be used to synthesize other biologically active isoquinoline derivatives through various coupling reactions .

Ligand Development

This compound has been explored as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals opens avenues for developing new catalysts and materials for organic transformations .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits cancer cell proliferation; induces apoptosis
Neuroprotective EffectsProtects neuronal cells from oxidative stress
Organic SynthesisServes as a building block for complex molecule synthesis
Ligand DevelopmentForms stable complexes with transition metals for catalytic applications

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry demonstrated that modifications to the isoquinoline core structure significantly enhanced anticancer activity against breast cancer cell lines. The researchers synthesized various analogs of this compound and tested their cytotoxicity, revealing promising results that warrant further investigation into structure-activity relationships (SAR).

Case Study 2: Neuroprotective Mechanisms

In a research article focused on neuroprotection, scientists investigated the effects of this compound on neuronal cells exposed to oxidative stress conditions. The compound was found to reduce markers of inflammation and oxidative damage, suggesting its potential application in neurodegenerative disease therapies.

Mechanism of Action

The mechanism of action of tert-butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the dihydroisoquinoline core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

Tert-butyl 3-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 690244-91-8)
  • Structural Differences: The aminomethyl group is at the 3-position instead of the 1-position.
Tert-butyl 6-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1196154-55-8)
  • Structural Differences: The aminomethyl group is at the 6-position.
  • Synthesis: Similar to the target compound but requires regioselective functionalization of the isoquinoline ring.
  • Properties: The distal position of the aminomethyl group may result in distinct electronic effects, such as altered π-stacking interactions in biological systems .

Functional Group Variations

Tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 258515-65-0)
  • Structural Differences: A bromine atom replaces the aminomethyl group at the 7-position.
  • Synthesis : Prepared via Pd-catalyzed borylation and subsequent coupling under microwave conditions (99% yield) .
  • Applications : Serves as a precursor for Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups .
Tert-butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1579518-76-5)
  • Structural Differences : A hydroxyl group is present at the 6-position.
  • Properties: The hydroxyl group enhances polarity, improving aqueous solubility compared to the aminomethyl analog. It is a key intermediate for synthesizing bioactive molecules targeting ferroptosis or microbial infections .

Substituted Derivatives in Drug Discovery

Tert-butyl 7-(2-(trifluoromethyl)benzyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (7c)
  • Structural Differences : A trifluoromethylbenzyl group is introduced at the 7-position.
  • Synthesis : Achieved via Pd-catalyzed cross-coupling (General Procedure C) with 1-(bromomethyl)-2-(trifluoromethyl)benzene .
  • Applications : Demonstrated utility in structure-activity relationship (SAR) studies for optimizing kinase inhibitors .
Tert-butyl 8-bromo-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1579518-76-5)
  • Structural Differences : Bromine at the 8-position and hydroxyl at the 6-position.
  • Applications : Used in synthesizing ferroptosis inhibitors by disrupting protein-protein interactions .

Comparative Data Table

Compound Name Substituent Position Functional Group Synthesis Method Yield Key Applications
Tert-butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (Target) 1 Aminomethyl Not explicitly described N/A Drug intermediate
Tert-butyl 3-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate 3 Aminomethyl Reductive amination N/A Medicinal chemistry
Tert-butyl 6-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate 6 Aminomethyl Regioselective substitution N/A SAR studies
Tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate 7 Bromine Microwave-assisted coupling 99% Cross-coupling precursor
Tert-butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate 6 Hydroxyl Hydrolysis of methoxy derivatives 22–53% Ferroptosis inhibitor synthesis
Tert-butyl 7-(2-(trifluoromethyl)benzyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate 7 Trifluoromethylbenzyl Pd-catalyzed cross-coupling 76% Kinase inhibitor optimization

Key Research Findings

  • Synthetic Flexibility : The tert-butyl carbamate group enables diverse functionalization strategies, including cross-coupling (Suzuki, Stille) and nucleophilic substitution, as demonstrated in –3 and 8.
  • Biological Relevance : Analogs with electron-withdrawing groups (e.g., bromine, trifluoromethyl) exhibit enhanced stability and are preferred in SAR studies for drug candidates .
  • Aminomethyl-Specific Reactivity: The primary amine in the target compound offers unique opportunities for bioconjugation, such as peptide coupling or fluorescent labeling, which are less feasible in hydroxyl- or bromine-substituted analogs .

Biological Activity

Tert-butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound belonging to the isoquinoline class, which has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₄H₁₈N₂O₂
  • Molecular Weight : 248.32 g/mol
  • CAS Number : 201150-73-4

The compound features a tert-butyl group, an aminomethyl group, and a dihydroisoquinoline core, contributing to its unique chemical behavior and biological properties.

This compound interacts with various biological macromolecules, influencing their function through:

  • Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with proteins and nucleic acids.
  • Electrostatic Interactions : These interactions can modulate the activity of enzymes and receptors.
  • Binding Affinity : The dihydroisoquinoline core may interact with specific binding sites on target molecules.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Anti-inflammatory Properties : It has shown potential in reducing inflammation markers in vitro, suggesting a role in treating inflammatory diseases.
  • Neuroprotective Effects : Some studies indicate that this compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Case Studies

  • Anticancer Studies :
    • In vitro assays demonstrated that the compound significantly reduced cell viability in various cancer cell lines (e.g., HeLa and MCF-7) at concentrations ranging from 10 to 50 µM. The mechanism was attributed to apoptosis induction via caspase activation .
  • Anti-inflammatory Effects :
    • A study assessed the impact of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a decrease in pro-inflammatory cytokines (TNF-α and IL-6) when treated with concentrations of 25 µM .
  • Neuroprotection :
    • Research involving neuronal cell cultures exposed to oxidative stress revealed that treatment with this compound led to increased cell survival rates compared to untreated controls .

Data Table

Biological ActivityAssay TypeConcentration RangeKey Findings
AnticancerCell Viability Assay10 - 50 µMInduced apoptosis in HeLa and MCF-7 cells
Anti-inflammatoryCytokine Release Assay25 µMReduced TNF-α and IL-6 levels
NeuroprotectiveOxidative Stress ModelVariesIncreased survival in neuronal cultures

Q & A

Q. What are the common synthetic routes for tert-butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate?

  • Methodological Answer : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the amine group on a pre-functionalized tetrahydroisoquinoline scaffold. For example, 1,2,3,4-tetrahydroisoquinoline can be reacted with di-tert-butyl dicarbonate in methanol under basic conditions (e.g., triethylamine) to introduce the Boc group, followed by functionalization at the 1-position with an aminomethyl group. This may involve alkylation or reductive amination steps, as seen in analogous syntheses of substituted tetrahydroisoquinolines . Microwave-assisted reactions are also employed to enhance reaction efficiency, particularly for introducing substituents like boronates or aryl groups .

Q. How is the compound characterized after synthesis?

  • Methodological Answer : Characterization relies on 1H-NMR and 13C-NMR spectroscopy to confirm regiochemistry and purity. For example, in similar compounds, coupling constants (e.g., J = 5.6–8.4 Hz for adjacent protons) and chemical shifts (e.g., δ 1.48 ppm for tert-butyl groups) are critical for structural validation . Mass spectrometry (ESI-MS) is used to verify molecular weight, with peaks such as m/z 191.1 [M+H-Boc]+ observed in related derivatives . Chromatographic purity (HPLC or TLC) and elemental analysis further ensure compound integrity .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Based on GHS classifications for structurally similar tetrahydroisoquinoline derivatives, researchers must:
  • Avoid inhalation or skin contact using respiratory protection (N95 masks) and gloves (nitrile).
  • Work in a well-ventilated fume hood to prevent dust formation.
  • Store the compound sealed at 2–8°C to maintain stability .
    Emergency measures include rinsing eyes with water for 15 minutes (if exposed) and using dry powder or CO2 extinguishers for fires .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in the synthesis?

  • Methodological Answer :
  • Microwave irradiation : Reduces reaction time (e.g., 1 hour at 100°C vs. 16 hours conventionally) and improves yields (up to 96% in Suzuki-Miyaura couplings) by enhancing reagent activation .
  • Catalyst selection : Palladium catalysts (e.g., Pd(dppf)Cl2) and ligands (e.g., Xantphos) improve cross-coupling efficiency for introducing boronate or aryl groups .
  • Solvent systems : Polar aprotic solvents like DMSO or DMF stabilize intermediates in nucleophilic substitutions .

Q. What strategies are effective in resolving stereochemical challenges during synthesis?

  • Methodological Answer :
  • Chiral resolution : Use of chiral auxiliaries (e.g., (S)- or (R)-configured amines) or enzymatic methods to separate enantiomers .
  • Stereospecific reagents : Sodium triacetoxyborohydride (STAB) for reductive amination retains configuration by minimizing racemization .
  • NMR analysis : NOESY or COSY experiments differentiate diastereomers, as seen in CXCR4 antagonist syntheses where 1H-NMR coupling patterns (e.g., J = 7.4–8.0 Hz) confirmed stereochemistry .

Q. How to address discrepancies in spectroscopic data between different studies?

  • Methodological Answer :
  • Cross-validation : Compare NMR shifts with databases (e.g., SciFinder) or published analogs. For example, tert-butyl protons typically appear at δ 1.40–1.50 ppm; deviations may indicate impurities .
  • Isotopic labeling : Use deuterated solvents (e.g., CDCl3) to confirm solvent peak assignments.
  • Replicate experiments : Reproduce syntheses under standardized conditions (e.g., 90°C in dioxane) to isolate variables causing contradictions .

Q. What methodologies are used to functionalize the tetrahydroisoquinoline core for target applications?

  • Methodological Answer :
  • Electrophilic quenching : Lithiation at the 1-position with n-BuLi, followed by quenching with electrophiles (e.g., allyl bromide, Me3SiCl) introduces diverse substituents .
  • Borylation : Miyaura borylation with bis(pinacolato)diboron (B2Pin2) installs boronate esters for further cross-coupling .
  • Protection/deprotection : Boc groups are selectively removed with TFA to free the amine for subsequent derivatization (e.g., acylation, methylation) .

Data Contradiction Analysis

Q. Why do reported yields for similar compounds vary across studies?

  • Methodological Answer :
  • Reagent purity : Impurities in starting materials (e.g., 7-bromo precursors) reduce yields; rigorous purification (e.g., column chromatography) is critical .
  • Scale effects : Microwave reactions often show higher yields at small scales (0.1–1 mmol) due to uniform heating, whereas bulk syntheses may suffer from heat transfer inefficiencies .
  • Catalyst decay : Pd catalysts degrade over time, especially in air-sensitive reactions; inert atmospheres (N2/Ar) and fresh catalyst batches mitigate this .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

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